N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-7-3-6-10-17(14)18(21)20-13-19(22-2)11-15-8-4-5-9-16(15)12-19/h3-10H,11-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFYAHYFPRDYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2(CC3=CC=CC=C3C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzamide typically involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with a suitable benzamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the indene, followed by nucleophilic substitution with the benzamide derivative. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the benzamide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzamide typically involves:
- Deprotonation : Using bases such as sodium hydride or potassium carbonate to deprotonate the indene.
- Nucleophilic Substitution : Reacting the deprotonated indene with a suitable benzamide derivative.
- Solvent Conditions : The reaction is often performed in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under elevated temperatures.
Industrial Production
In industrial settings, the production may utilize continuous flow reactors and automated synthesis equipment to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are employed to ensure high purity of the final product.
Chemistry
- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules.
- Catalytic Roles : It can act as a catalyst in specific chemical reactions.
Biology
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activities, making it relevant for pharmaceutical research.
- Anticancer Activities : Research suggests that derivatives of this compound may inhibit cell proliferation in various cancer cell lines by targeting metabolic pathways critical for cell survival.
Medicine
- Therapeutic Applications : The compound is explored for its potential use in drug development, particularly targeting cancer and neurological disorders.
Industry
- Advanced Materials Production : It is utilized in creating advanced materials and as a catalyst in chemical processes.
Anticancer Properties
Research has demonstrated that compounds similar to this compound can exhibit significant anticancer properties:
| Compound | Target | Effect |
|---|---|---|
| Benzamide Riboside | Dihydrofolate Reductase (DHFR) | Inhibits cell growth |
| N-(4-chloro-phenoxy)-phenylamino derivatives | RET Kinase | Inhibits cell proliferation |
These findings suggest that the compound may inhibit critical pathways involved in cancer cell survival.
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties. The indene moiety is known for its ability to modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.
Key Research Findings
- Inhibition of Cancer Cell Lines : Studies have shown that certain benzamide derivatives significantly inhibit cell growth at low micromolar concentrations through downregulation of metabolic pathways essential for survival.
- Neuroprotection : Some derivatives have been found to protect neuronal cells from oxidative stress-induced damage, possibly through antioxidant mechanisms.
Mechanism of Action
The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-phenylisoxazole-3-carboxamide
Uniqueness
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Biological Activity
Overview
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. These interactions may involve binding to enzymes or receptors, leading to alterations in their activity and subsequent biological effects. Although specific targets for this compound are still being elucidated, preliminary studies suggest potential interactions with pathways involved in cancer and neurological disorders.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies on benzamide derivatives have shown that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as downregulation of dihydrofolate reductase (DHFR) and inhibition of inosine monophosphate dehydrogenase (IMPDH) .
| Compound | Target | Effect |
|---|---|---|
| Benzamide Riboside | DHFR | Inhibits cell growth |
| N-(4-chloro-phenoxy)-phenylamino derivatives | RET Kinase | Inhibits cell proliferation |
Neuroprotective Effects
Some studies suggest that compounds with similar structures may also possess neuroprotective effects. The indene moiety is known for its potential in modulating neurotransmitter systems, which could lead to protective effects against neurodegenerative diseases .
Case Studies and Research Findings
- Inhibition of Cancer Cell Lines : A study evaluated the effects of benzamide derivatives on various cancer cell lines, where compounds showed significant inhibition of cell growth at low micromolar concentrations. The mechanism involved downregulation of metabolic pathways crucial for cell survival .
- Neuroprotection : Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms .
- Synthetic Pathways : The synthesis of this compound involves multiple steps starting from readily available precursors. The synthesis typically includes the formation of the indane moiety followed by amide bond formation .
Q & A
Q. Methodological Answer :
- Key Modifications :
- Dihydroindenyl Core : Introducing electron-withdrawing groups (e.g., halogens) at the 3-position of the indenyl ring can improve binding affinity to targets like cyclooxygenase-2 (COX-2) .
- Benzamide Substituents : Methyl groups at the ortho position (as in 2-methylbenzamide) enhance steric shielding, reducing metabolic degradation .
- Validation : Test modified analogs in vitro for anti-inflammatory or enzyme inhibition activity, using assays described for similar N-benzoyl-2-hydroxybenzamides .
Advanced: How can computational modeling predict regioselectivity challenges in the alkylation of the dihydroindenyl scaffold?
Q. Methodological Answer :
- Approaches :
- DFT Calculations : Model transition states to identify energy barriers for competing alkylation pathways (e.g., N- vs. O-alkylation) .
- Docking Studies : Simulate interactions between intermediates and catalysts (e.g., Pd/C) to optimize reaction conditions .
- Case Study : Studies on analogous indenyl derivatives highlight the role of solvent polarity in directing regioselectivity .
Data Contradiction: How to resolve discrepancies in reported biological activity of benzamide derivatives across studies?
Q. Methodological Answer :
- Root Causes :
- Purity Variability : Differences in recrystallization methods (e.g., methanol vs. ethanol) may alter impurity profiles .
- Assay Conditions : Standardize cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control for solvent effects (e.g., DMSO concentration) .
- Resolution : Replicate experiments using shared reference compounds and publish raw data for cross-validation .
Advanced: What strategies mitigate side reactions during the coupling of 2-methylbenzoyl chloride with dihydroindenyl intermediates?
Q. Methodological Answer :
- Mitigation Tactics :
- Use NEt₃ as a base in THF to stabilize reactive intermediates and suppress hydrolysis .
- Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the dihydroindenyl moiety .
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) to separate unreacted starting materials .
Basic: How to address solubility limitations of this compound in aqueous assays?
Q. Methodological Answer :
- Solutions :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting biological activity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the methoxy position for temporary solubility .
Advanced: What in silico tools predict the metabolic stability of the methoxy and benzamide groups in vivo?
Q. Methodological Answer :
- Tools and Workflows :
- ADMET Predictors : Software like Schrödinger’s QikProp or SwissADME to estimate CYP450-mediated oxidation of methoxy groups .
- Metabolite Identification : Simulate Phase I/II metabolism using liver microsome models, as validated for structurally related acetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
